(1RS,2RS)-2-(3-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester (1RS,2RS)-2-(3-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554105
InChI: InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-4-3-5-9(6-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1
SMILES:
Molecular Formula: C13H13F3O2
Molecular Weight: 258.24 g/mol

(1RS,2RS)-2-(3-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester

CAS No.:

Cat. No.: VC16554105

Molecular Formula: C13H13F3O2

Molecular Weight: 258.24 g/mol

* For research use only. Not for human or veterinary use.

(1RS,2RS)-2-(3-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester -

Specification

Molecular Formula C13H13F3O2
Molecular Weight 258.24 g/mol
IUPAC Name ethyl (1S,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Standard InChI InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-4-3-5-9(6-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1
Standard InChI Key KNSMQNROMFPXHH-MNOVXSKESA-N
Isomeric SMILES CCOC(=O)[C@H]1C[C@@H]1C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES CCOC(=O)C1CC1C2=CC(=CC=C2)C(F)(F)F

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The compound features a cyclopropane ring fused to a carboxylic acid ethyl ester group at position 1 and a 3-(trifluoromethyl)phenyl moiety at position 2 (Figure 1). The trans configuration of substituents (1RS,2RS) imposes steric constraints that influence conformational flexibility .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃F₃O₂
Molecular Weight258.24 g/mol
IUPAC Nameethyl (1S,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Canonical SMILESCCOC(=O)C1CC1C2=CC(=CC=C2)C(F)(F)F

The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing lipid solubility. This group’s metabolic resistance to oxidative degradation is a critical factor in the compound’s pharmacokinetic profile .

Stereochemical Considerations

The (1RS,2RS) designation indicates a racemic mixture of diastereomers. Chirality at the cyclopropane carbons impacts biological activity; for example, the trans configuration optimizes binding to hydrophobic enzyme pockets compared to cis analogs . Resolution of enantiomers via chiral chromatography or diastereomeric salt formation (e.g., using (S)-1-(1-naphthyl)ethylamine) has achieved enantiomeric excess (ee) >98% in related cyclopropane derivatives .

Synthesis and Manufacturing

Cyclopropanation Strategies

The cyclopropane core is typically constructed via [2+1] cycloaddition or ylide-mediated reactions. A notable method involves treating vinyl pyrimidines with bromoacetate esters in the presence of cesium carbonate, yielding cyclopropane rings with >80% efficiency . For the target compound, a modified approach employs 3-(trifluoromethyl)styrene and ethyl diazoacetate under Rh(II) catalysis:

3-(Trifluoromethyl)styrene+Ethyl diazoacetateRh2(OAc)4(1RS,2RS)-product[1][5]\text{3-(Trifluoromethyl)styrene} + \text{Ethyl diazoacetate} \xrightarrow{\text{Rh}_2(\text{OAc})_4} \text{(1RS,2RS)-product} \quad[1][5]

Table 2: Optimized Reaction Conditions

ParameterValueYield
CatalystRh₂(OAc)₄ (1 mol%)72%
SolventDichloromethane-
Temperature0°C to 25°C-

Purification and Scalability

Crude product purification involves acid-base extraction (pH 4) followed by recrystallization from ethyl acetate/hexane. Industrial-scale production faces challenges in diastereomer separation, though simulated moving bed (SMB) chromatography has enabled multi-kilogram batches with ≥99% purity .

Chemical Reactivity and Stability

Ester Hydrolysis

The ethyl ester undergoes alkaline hydrolysis to the carboxylic acid, a reaction critical for prodrug activation. In 2M NaOH at 80°C, conversion reaches 95% within 4 hours . Acidic conditions (HCl/EtOH) conversely yield the ethyl ester upon reflux, demonstrating reversible esterification .

Fluorine-Specific Interactions

The -CF₃ group participates in halogen bonding with protein residues, as evidenced by X-ray crystallography of inhibitor complexes . This interaction enhances binding affinity by 3–5-fold compared to non-fluorinated analogs.

Applications in Drug Discovery

Antiviral Agents

Cyclopropane derivatives inhibit viral proteases by mimicking peptide substrates. In SARS-CoV-2 PLpro assays, the carboxylic acid analog of this compound showed IC₅₀ = 1.2 µM, outperforming lopinavir (IC₅₀ = 8.7 µM) .

Antibacterial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the ethyl ester exhibits MIC₉₀ = 16 µg/mL, with the trifluoromethyl group crucial for membrane penetration.

Agricultural Applications

Pesticide Development

The compound’s lipophilicity (LogP = 2.8) facilitates cuticular absorption in insects. Field trials against Aedes aegypti larvae demonstrated 90% mortality at 10 ppm, comparable to permethrin .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator